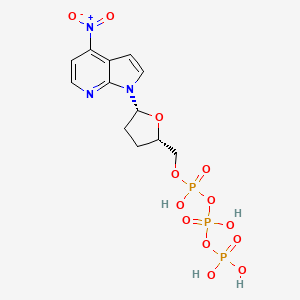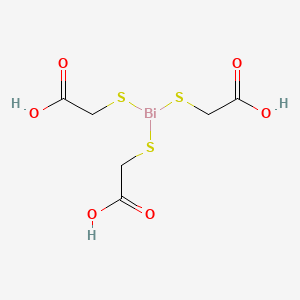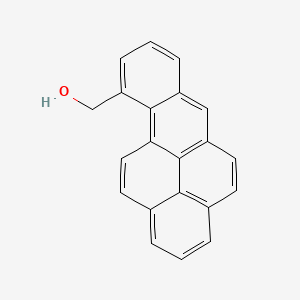
Benzo(a)pyrene-10-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(a)pyrene-10-methanol is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is of significant interest due to its potential applications in various fields, including environmental science, chemistry, and medicine. This compound retains the polycyclic structure of benzo(a)pyrene, with an additional methanol group attached, which can influence its chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo(a)pyrene-10-methanol typically involves the functionalization of benzo(a)pyrene. One common method is the hydroxylation of benzo(a)pyrene using strong oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the hydroxylation process .
Chemical Reactions Analysis
Types of Reactions
Benzo(a)pyrene-10-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be further oxidized to form benzo(a)pyrene-10-carboxylic acid using oxidizing agents like chromium trioxide (CrO3) in acetic acid.
Reduction: The compound can be reduced to benzo(a)pyrene-10-methane using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3 in solvents like CH2Cl2 or acetic acid.
Reduction: LiAlH4 in dry ether.
Substitution: SOCl2 in the presence of pyridine.
Major Products Formed
Oxidation: Benzo(a)pyrene-10-carboxylic acid.
Reduction: Benzo(a)pyrene-10-methane.
Substitution: Benzo(a)pyrene-10-chloride.
Scientific Research Applications
Benzo(a)pyrene-10-methanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with DNA and proteins, providing insights into the mechanisms of carcinogenesis.
Medicine: Investigated for its potential role in drug development, particularly in targeting cancer cells.
Industry: Utilized in the development of sensors for detecting PAHs in environmental samples
Mechanism of Action
The mechanism of action of benzo(a)pyrene-10-methanol involves its metabolism by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can form adducts with DNA, resulting in mutations and potentially leading to cancer. The compound’s interaction with the aryl hydrocarbon receptor (AhR) also plays a crucial role in its biological effects, including the induction of oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide: A metabolite of benzo(a)pyrene, highly reactive and forms DNA adducts.
Benzo(a)pyrene-10-carboxylic acid: An oxidized derivative of benzo(a)pyrene-10-methanol.
Uniqueness
This compound is unique due to the presence of the methanol group, which can influence its reactivity and interactions with biological molecules. This functional group allows for further chemical modifications, making it a versatile compound for various applications .
Properties
CAS No. |
86803-18-1 |
|---|---|
Molecular Formula |
C21H14O |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
benzo[a]pyren-10-ylmethanol |
InChI |
InChI=1S/C21H14O/c22-12-17-6-2-5-15-11-16-8-7-13-3-1-4-14-9-10-18(19(15)17)21(16)20(13)14/h1-11,22H,12H2 |
InChI Key |
OZNRPDKLDNXMHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C5C(=CC(=C43)C=C2)C=CC=C5CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



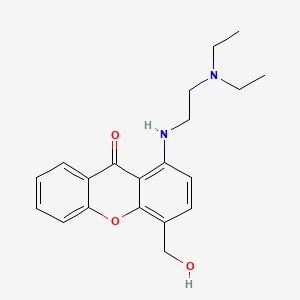
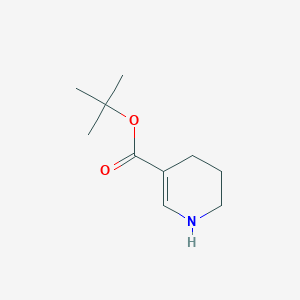
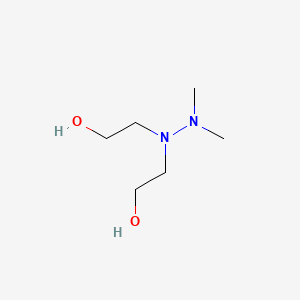
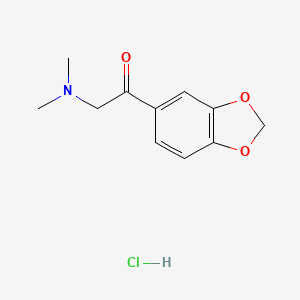
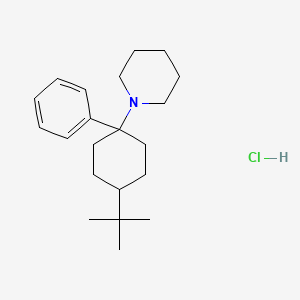
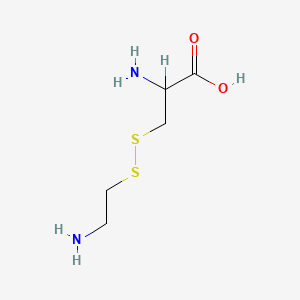
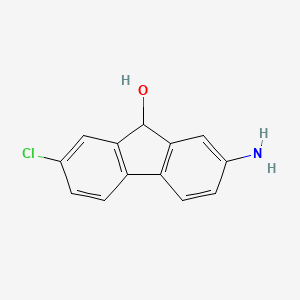
![[6-[(3,5-Dinitrobenzoyl)oxymethyl]cyclohex-3-en-1-yl]methyl 3,5-dinitrobenzoate](/img/structure/B12805947.png)
